N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide
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Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been known to target various proteins and enzymes in the body . For instance, Gefitinib, a compound with a similar structure, selectively targets the mutant proteins in malignant cells .
Mode of Action
Based on its structural similarity to gefitinib, it may inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets could result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
For instance, Gefitinib affects the epidermal growth factor receptor (EGFR) tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and survival, and its inhibition can lead to the death of cancer cells.
Pharmacokinetics
Similar compounds like gefitinib are primarily metabolized in the liver via the cyp3a4 enzyme . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
If it acts similarly to gefitinib, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-4-5-15(2)22(12-14)31(29,30)26-18-8-11-21-20(13-18)23(28)27(16(3)25-21)19-9-6-17(24)7-10-19/h4-13,26H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACGWMOKVTNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.